5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride
Overview
Description
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is a chemical compound with the empirical formula C17H16FN5O7S · HCl and a molecular weight of 489.86 g/mol . This compound is known for its role as an adenosine triphosphate analog, making it valuable in biochemical research, particularly in the study of adenosine triphosphate-binding sites in proteins .
Mechanism of Action
Target of Action
FSBA is primarily used as a probe of ATP-binding proteins . It is known to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins . These proteins play crucial roles in numerous cellular processes, making FSBA a valuable tool in the study of these mechanisms.
Mode of Action
FSBA is an ATP analog, meaning it mimics the structure of ATP, the primary energy currency of the cell . By binding to the same sites as ATP, FSBA can inhibit the action of ATP-dependent enzymes. This allows researchers to study the roles of these enzymes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by FSBA can vary depending on the specific ATP-dependent enzymes being targeted. For example, it has been used to study vesicular transport in intestinal cells .
Pharmacokinetics
As a sulfonyl fluoride, fsba is known to possess a balance of biocompatibility (including aqueous stability) and protein reactivity . This makes it a useful tool in chemical biology and molecular pharmacology .
Result of Action
The result of FSBA’s action is the inhibition of ATP-dependent enzymes, which can lead to changes in the cellular processes these enzymes are involved in . For example, FSBA has been used to determine the sensitivity of inducer of meiosis 2 (Ime2) to ATP analogs .
Action Environment
The action of FSBA can be influenced by various environmental factors. For instance, the pH of the environment can impact the reactivity of FSBA. Additionally, the presence of other molecules, such as excess ATP, can compete with FSBA for binding sites, potentially influencing its efficacy .
Biochemical Analysis
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It has been used to study vesicular transport in intestinal cells such as Caco-2, and to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins . It interacts with these biomolecules by binding to their active sites, thereby influencing their function .
Cellular Effects
The effects of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modifying the activity of key enzymes and proteins within the cell . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding interaction results in changes in gene expression and influences the overall function of the cell .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability and degradation can influence its long-term effects on cellular function .
Metabolic Pathways
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride within cells and tissues are complex processes. The compound can interact with various transporters and binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride can influence its activity or function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride typically involves the reaction of adenosine with 4-fluorosulfonylbenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol, where adenosine is first dissolved, followed by the addition of 4-fluorosulfonylbenzoyl chloride. The mixture is then stirred at a low temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted adenosine derivatives can be formed.
Hydrolysis Products: Hydrolysis typically results in the formation of adenosine and 4-fluorosulfonylbenzoic acid.
Scientific Research Applications
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is widely used in scientific research due to its ability to covalently modify adenosine triphosphate-binding sites in proteins. Some of its applications include:
Biochemistry: Used to study the mechanism of action of various enzymes and proteins by labeling adenosine triphosphate-binding sites.
Cell Biology: Employed in the study of vesicular transport and other cellular processes involving adenosine triphosphate.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
- Adenosine-5’-(4-fluorosulfonylbenzoate) hydrochloride
- 5’-Deoxy-5’-(methylthio)adenosine
- 5’-(N-Ethylcarboxamido)adenosine
Uniqueness
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is unique due to its specific ability to covalently modify adenosine triphosphate-binding sites, making it a valuable tool in biochemical research. Its fluorosulfonyl group provides a reactive site for covalent modification, which is not present in many other adenosine derivatives .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHVYHQVJYIHPN-KHXPSBENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000089 | |
Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78859-42-4 | |
Record name | 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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